molecular formula C48H74O14 B018418 Ivermectin B1a CAS No. 70161-11-4

Ivermectin B1a

Cat. No.: B018418
CAS No.: 70161-11-4
M. Wt: 875.1 g/mol
InChI Key: AZSNMRSAGSSBNP-XPNPUAGNSA-N
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Description

Ivermectin is a broad-spectrum antiparasitic agent belonging to the avermectin class of compounds. It was first discovered in 1975 and initially used in veterinary medicine to treat parasitic infections in livestock. In 1987, it was approved for human use and has since been employed to treat various parasitic infestations, including onchocerciasis (river blindness), strongyloidiasis, and scabies .

Mechanism of Action

Target of Action

Ivermectin B1a, a major component of the anthelmintic ivermectin, primarily targets glutamate-gated chloride channels . These channels are common in nematodes, insects, and ticks . The interaction with these channels is crucial for the compound’s antiparasitic activity.

Mode of Action

This compound acts as a positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, inducing irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell . This action effectively blocks further function of these cells .

Biochemical Pathways

The binding of this compound to the glutamate-gated chloride channels leads to an unrestricted passage of chloride ions into the cell . This influx of chloride ions causes hyperpolarization of the neuron/muscle cell, thereby inhibiting further function .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile. After oral administration in beagle dogs, the compound showed a maximum blood concentration (Cmax) of 104 ± 35 μg·L −1 and an area under the concentration–time curve (AUC 0–∞) of 2,555 ± 941 h·μg·L −1 . When coadministered with the P-gp inhibitor curcumin, the exposure of ivermectin increased by 1.6-fold . These findings suggest that the compound’s absorption and distribution in the body can be influenced by other substances .

Result of Action

The primary result of this compound’s action is its potent antiparasitic activity. By binding to glutamate-gated chloride channels and disrupting normal cell function, the compound effectively combats a variety of parasitic worms in both veterinary and human medicine . It’s also effective against other worm-related infections and diseases, as well as several parasite-induced epidermal parasitic skin diseases and insect infestations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy and stability may be affected by the presence of other substances, such as the P-gp inhibitor curcumin . Additionally, the compound’s impact on non-target organisms and the environment is a subject of ongoing research . It’s clear, however, that prudent use of the compound is recommended to reduce negative effects on the environment .

Biochemical Analysis

Biochemical Properties

Ivermectin B1a interacts with several biomolecules, primarily through binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding induces irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been reported to have antiviral effects against RNA viruses such as Zika, dengue, yellow fever, West Nile, Hendra, Newcastle, Venezuelan equine encephalitis, chikungunya, Semliki Forest, Sindbis, Avian influenza A, Porcine Reproductive and Respiratory Syndrome, Human immunodeficiency virus type 1, and severe acute respiratory syndrome coronavirus 2 . It also shows antiviral effects against DNA viruses such as Equine herpes type 1, BK polyomavirus, pseudorabies, porcine circovirus 2, and bovine herpesvirus 1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily exerts its effects by binding to glutamate-gated chloride channels, leading to an unrestricted passage of chloride ions into the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been reported that Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect . The high lipid solubility of Ivermectin results in it being widely distributed throughout the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on beagle dogs showed that the oral administration of Ivermectin resulted in a peak plasma concentration occurring approximately 4 hours after dosing .

Metabolic Pathways

This compound is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate . At higher concentrations, which saturate MDR1 (P-gp), MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin transport across physiological barriers .

Subcellular Localization

It is known that Ivermectin’s primary target is glutamate-gated chloride channels, although it is also active against other invertebrate neurotransmitter receptors, including GABA-, histamine- and pH-sensitive chloride channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ivermectin is synthesized from the fermentation products of the bacterium Streptomyces avermitilis. The primary components of ivermectin are 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b. The synthesis involves several steps:

Industrial Production Methods

Industrial production of ivermectin involves large-scale fermentation of Streptomyces avermitilis, followed by extraction and purification processes. The fermentation broth is subjected to solvent extraction, and the crude product is purified using chromatographic techniques to obtain high-purity ivermectin .

Chemical Reactions Analysis

Types of Reactions

Ivermectin undergoes various chemical reactions, including:

    Oxidation: Ivermectin can be oxidized to form keto derivatives.

    Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

    Substitution: Substitution reactions can occur at specific positions on the ivermectin molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various derivatives of ivermectin, such as keto and hydroxyl derivatives, which can be used for further chemical modifications .

Scientific Research Applications

Ivermectin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Avermectin B1a and B1b: These are the primary components of ivermectin and share similar antiparasitic properties.

    Milbemycin: Another macrocyclic lactone with antiparasitic activity.

    Moxidectin: A derivative of milbemycin with a similar mode of action.

Uniqueness of Ivermectin

Ivermectin is unique due to its broad-spectrum activity against a wide range of parasites and its relatively low toxicity in mammals. Its ability to bind selectively to glutamate-gated chloride channels in invertebrates makes it highly effective in treating parasitic infections while minimizing adverse effects in humans and animals .

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSNMRSAGSSBNP-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023181
Record name Ivermectin B1a
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71827-03-7, 70288-86-7, 70161-11-4
Record name Ivermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71827-03-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivermectin B1a
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivermectin B1a
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ivermectin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Avermectin A1a, 5-O-demethyl-22,23-dihydro
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IVERMECTIN B1A
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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